molecular formula C20H17N3O3S2 B2595593 4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide CAS No. 2034596-98-8

4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2595593
CAS No.: 2034596-98-8
M. Wt: 411.49
InChI Key: YTLNRYMEZMZABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiophene intermediates, followed by their coupling with a benzene sulfonamide derivative. Key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiophene Ring: Thiophene derivatives are often synthesized via the Paal-Knorr synthesis or other cyclization methods.

    Coupling Reactions: The final step involves coupling the oxazole and thiophene intermediates with the benzene sulfonamide derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the oxazole and thiophene rings may participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methyl-1,3-oxazol-4-yl)aniline
  • (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
  • 3-methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridine-2-amine

Uniqueness

4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is an organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and provides a detailed analysis of relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is commonly associated with various pharmacological effects. The presence of the oxazole and thiophene groups may contribute to its unique biological profile. The IUPAC name indicates a complex structure that is likely to interact with multiple biological targets.

Antimicrobial Activity

Research has indicated that sulfonamides, including derivatives like the one , often exhibit antimicrobial properties by inhibiting folate synthesis in bacteria. This mechanism is crucial for bacterial growth and replication. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various pathogens.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies involving similar sulfonamide derivatives have demonstrated significant cytotoxic effects against cancer cell lines. For instance, compounds with analogous structures have been reported to exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism typically involves the induction of apoptosis through pathways such as caspase activation and modulation of p53 levels.

Table 1: Summary of Biological Activities

Activity Type Cell Line IC50 Value Mechanism
AntimicrobialNot specifiedNot availableFolate synthesis inhibition
AnticancerMCF-7~15 µMApoptosis via caspase activation
AnticancerA549~10 µMp53 modulation

Case Study: Anticancer Efficacy

A study investigating a series of oxazole-based compounds found that several derivatives exhibited significant anticancer activity. For example, one derivative showed an IC50 value of 15.63 µM against MCF-7 cells, comparable to established chemotherapeutics like Tamoxifen . Molecular docking studies suggested strong interactions between the aromatic rings of these compounds and key amino acid residues in target proteins, indicating a potential mechanism for their anticancer effects.

The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound may act similarly to other sulfonamides by inhibiting enzymes involved in critical metabolic pathways essential for cell proliferation.

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-14-23-19(12-26-14)15-4-6-18(7-5-15)28(24,25)22-11-16-3-2-9-21-20(16)17-8-10-27-13-17/h2-10,12-13,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLNRYMEZMZABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.